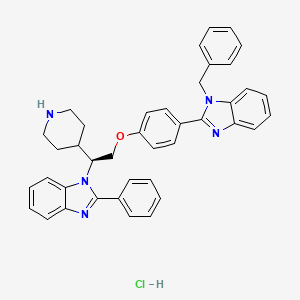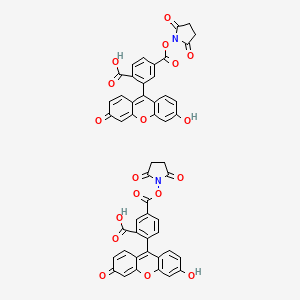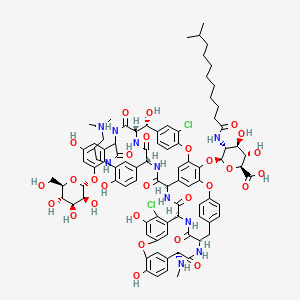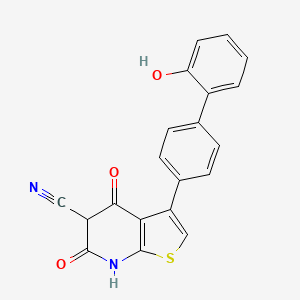![molecular formula C19H26N6O B8068823 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B8068823.png)
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol is a complex organic compound with a molecular formula of C19H26N6O. This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. It is characterized by the presence of a benzylamino group and a propyl group attached to the purine ring, along with a butanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzylamine and a propylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine ring or the side chains.
Substitution: The benzylamino and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and propyl groups play a crucial role in binding to these targets, while the purine ring facilitates the overall interaction. The compound can modulate the activity of enzymes involved in purine metabolism, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[6-(Benzylamino)-9-isopropylpurin-2-yl]amino]butan-1-ol
- 2-[[6-(Benzylamino)-9-methylpurin-2-yl]amino]butan-1-ol
- 2-[[6-(Benzylamino)-9-ethylpurin-2-yl]amino]butan-1-ol
Uniqueness
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, differentiates it from other similar compounds and can influence its binding affinity and specificity towards molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXPLOHGQSEPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylic acid](/img/structure/B8068754.png)

![sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B8068761.png)






